2,4-Diaminomesitylene (DAM), also known as 2,4,6-trimethyl-m-phenylenediamine (TMPDA), is a highly sterically hindered aromatic diamine utilized primarily in the synthesis of high-performance polyimides, polyamides, and covalent organic frameworks (COFs). In industrial and advanced research procurement, DAM is prized for its three symmetrically positioned methyl groups, which severely restrict polymer backbone rotation and disrupt interchain packing. This steric hindrance imparts intrinsic microporosity and high fractional free volume (FFV) to the resulting polymers, making DAM a critical precursor for next-generation gas separation membranes, mixed-matrix membranes (MMMs), and specialty low-dielectric coatings. Unlike standard unhindered diamines, DAM provides a rare combination of high gas permeability, excellent solubility in common casting solvents, and reactive benzylic sites for post-synthetic crosslinking [1].
Substituting 2,4-Diaminomesitylene with cheaper, unhindered or partially hindered analogs—such as m-phenylenediamine (mPDA) or 2,4-diaminotoluene (TDA)—fundamentally compromises the material's structural and transport properties. Without the steric bulk of the three methyl groups, polymer chains pack tightly, drastically reducing the fractional free volume (FFV) and causing an order-of-magnitude drop in gas permeability. For example, replacing DAM with mPDA in 6FDA-based polyimides reduces CO2 permeability from ~900 Barrer to roughly 48 Barrer, rendering the membrane commercially unviable for high-throughput gas sweetening [1]. Furthermore, unhindered diamines lack the multiple benzylic methyl sites required for thermal-oxidative or UV-induced crosslinking, leaving the resulting membranes highly vulnerable to CO2-induced plasticization and catastrophic selectivity loss under high-pressure industrial feed conditions [2].
The steric hindrance provided by the three methyl groups on DAM prevents dense polymer chain packing, resulting in a massive increase in fractional free volume. In direct comparisons of 6FDA-based polyimides, the DAM-based polymer (6FDA-DAM) achieves a CO2 permeability of approximately 900 Barrer. In contrast, the unhindered comparator (6FDA-mPDA) yields only ~48 Barrer under identical conditions. This structural rigidity allows DAM-based membranes to maintain competitive CO2/CH4 selectivity while delivering vastly superior gas throughput [1].
| Evidence Dimension | CO2 Permeability |
| Target Compound Data | ~900 Barrer (6FDA-DAM) |
| Comparator Or Baseline | ~48 Barrer (6FDA-mPDA) |
| Quantified Difference | >18-fold increase in CO2 permeability |
| Conditions | Pure gas permeation in dense polyimide films at 35 °C |
High permeability directly reduces the required membrane surface area and capital expenditure for industrial natural gas sweetening facilities.
A critical procurement advantage of DAM is the reactivity of its aromatic methyl groups, which serve as built-in sites for post-synthetic crosslinking. When subjected to benzyl-induced thermo-oxidative crosslinking, DAM-based polyimides achieve a CO2 plasticization pressure threshold exceeding 42 bar, with CO2/CH4 selectivities rising above 70. Standard unhindered polyimides (like those based on mPDA) lack these crosslinking sites and typically suffer severe plasticization and selectivity loss at much lower pressures (10–15 bar) when exposed to aggressive CO2/CH4 mixed gases [1].
| Evidence Dimension | CO2 Plasticization Pressure Threshold |
| Target Compound Data | >42 bar (Crosslinked DAM-based polyimide) |
| Comparator Or Baseline | ~10–15 bar (Typical uncrosslinked/unhindered polyimides) |
| Quantified Difference | ~3x to 4x higher resistance to CO2-induced swelling |
| Conditions | High-pressure CO2/CH4 mixed gas feeds |
Ensures stable, long-term membrane performance in high-pressure, real-world natural gas feeds without catastrophic loss of selectivity.
In the fabrication of mixed-matrix membranes (MMMs) for light hydrocarbon separation (e.g., C2H4/C2H6), the polymer matrix must not bottleneck the highly permeable MOF fillers. DAM-based polyimides (such as 6FDA-TMPDA or ODPA-TMPDA) provide the necessary high intrinsic permeability to unlock the potential of fillers like HKUST-1 or ZIF-8. While standard commercial matrices like Matrimid exhibit C2H4 permeabilities of merely ~0.26 Barrer, DAM-based matrices offer orders of magnitude higher baseline flux, pushing the MMM performance close to the theoretical C2H4/C2H6 upper bound[1].
| Evidence Dimension | Baseline C2H4 Permeability in MMMs |
| Target Compound Data | High intrinsic permeability allowing upper-bound MMM performance (DAM-based PIs) |
| Comparator Or Baseline | ~0.26 Barrer (Standard commercial PI like Matrimid) |
| Quantified Difference | Elimination of the polymer transport bottleneck |
| Conditions | Ethylene/ethane separation using MOF-loaded mixed-matrix membranes at ambient conditions |
Makes DAM the mandatory diamine precursor for formulating advanced hybrid membranes where porous fillers require a high-flux continuous phase.
The disruption of interchain hydrogen bonding and packing by DAM's methyl groups significantly enhances the solubility of the resulting polyimides in low-boiling and standard industrial solvents (e.g., DCM, chloroform, NMP, DMAc). While many rigid unhindered diamines form polyimides that are insoluble or only transiently soluble, DAM-based polymers dissolve readily, allowing for the stable formulation of high-concentration (e.g., 20 wt%) casting dopes necessary for continuous hollow-fiber spinning and thin-film composite manufacturing [1].
| Evidence Dimension | Polymer Casting Solubility |
| Target Compound Data | Highly soluble in DCM, chloroform, NMP, and DMAc (DAM-based PIs) |
| Comparator Or Baseline | Insoluble or transiently soluble (Many unhindered rigid PIs) |
| Quantified Difference | Enables stable, long-term dope formulation without precipitation |
| Conditions | Polyimide dope preparation for membrane casting |
Stable, high-concentration solubility is an absolute prerequisite for scalable roll-to-roll membrane manufacturing and hollow fiber spinning.
6FDA-DAM polyimides are the material of choice for CO2/CH4 separation in natural gas processing. The exceptional fractional free volume provided by the DAM monomer ensures high CO2 permeability, reducing the required membrane area, while its crosslinkable methyl groups protect the system against CO2-induced plasticization at high wellhead pressures [1].
In advanced olefin/paraffin (C2H4/C2H6) or propylene/propane separations, DAM-based polyimides (like ODPA-TMPDA) are procured as the continuous polymer matrix. Their high intrinsic permeability ensures that high-flux MOF fillers (e.g., HKUST-1, ZIF-8) are not bottlenecked by the surrounding polymer, maximizing the efficiency of the hybrid membrane [2].
DAM is utilized in specialty barrier coatings and films where aggressive chemical environments or high-pressure condensable gases are present. The three benzylic methyl groups serve as built-in reactive sites for thermal-oxidative or UV crosslinking, locking the polymer chains in place and preventing solvent or gas-induced swelling [3].
For dielectric layers and microelectronic coatings, DAM allows the synthesis of highly rigid polyimide backbones that remain soluble in safe, volatile solvents like DCM or standard solvents like DMAc. This enables easy spin-coating and film casting without the need for complex, high-temperature in-situ imidization of insoluble precursors [1].
Irritant